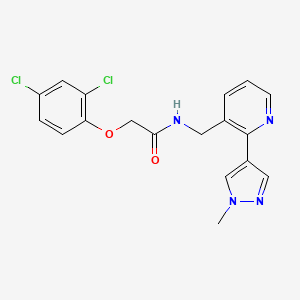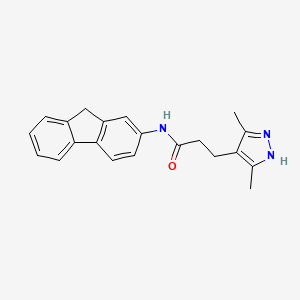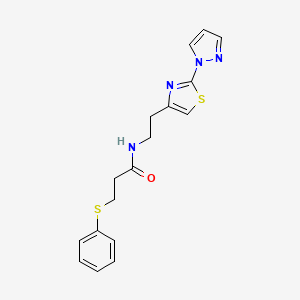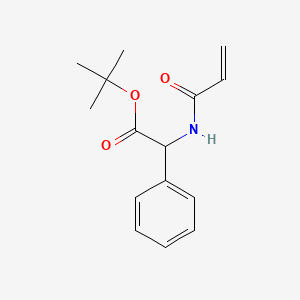![molecular formula C7H4BrNOS B2856319 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2225147-38-4](/img/structure/B2856319.png)
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: is a heterocyclic compound with the molecular formula C7H4BrNOS It is characterized by a fused ring system consisting of a thiophene and a pyrrole ring, with a bromine atom and an aldehyde group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the bromination of a thieno[3,2-b]pyrrole precursor followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance during the bromination and formylation processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound can be used to study the interactions of heterocyclic aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its structural framework is of interest for designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde largely depends on its chemical reactivity and the nature of its interactions with other molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4H-Thieno[3,2-b]pyrrole-5-carbaldehyde:
3-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom instead of bromine and a different ring structure.
Uniqueness: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group within a fused heterocyclic system. This combination of functional groups and ring structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-4(2-10)9-7(5)6/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDGXCTUVOBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2856236.png)

![2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol](/img/structure/B2856238.png)

![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2856243.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2856244.png)


![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2856248.png)


![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
